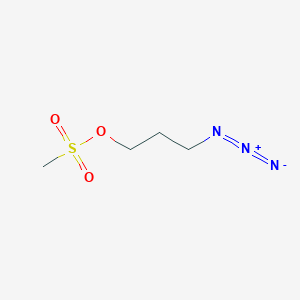

3-Azidopropyl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Azidopropyl methanesulfonate is a chemical compound with the molecular formula C4H9N3O3S and a molecular weight of 179.19 . It is used in various chemical reactions and has been mentioned in the context of chemical industry .

Synthesis Analysis

The synthesis of 3-azidopropyl methanesulfonate involves the use of azidopropyltriethoxysilane to introduce the azidopropyl groups . The azidopropyl modified SBA-15 material synthesized by one-pot co-condensation had hexagonal crystallographic order, pore diameters up of 50 Å, and the content of azidopropyl groups was found to be 1.3 mmol g −1 .Molecular Structure Analysis

The molecular structure of 3-Azidopropyl methanesulfonate consists of 4 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

3-Azidopropyl methanesulfonate can undergo very efficient chemoselective CuAAC in water, making it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors . It has also been used in IP-MS experiments targeting two different GFP-fusion proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azidopropyl methanesulfonate include its molecular formula (C4H9N3O3S) and molecular weight (179.19) .Wissenschaftliche Forschungsanwendungen

Click Chemistry

3-Azidopropyl methanesulfonate: is a valuable reagent in click chemistry, particularly in [3+2] azide-alkyne cycloaddition reactions. This reaction is pivotal for constructing biologically active molecules with high structural diversity. The azide group of 3-Azidopropyl methanesulfonate reacts with terminal alkynes to form 1,4-disubstituted-1,2,3-triazoles, which are structures found in many pharmaceuticals .

Synthesis of Nitrogen Compounds

Azide derivatives like 3-Azidopropyl methanesulfonate are used in synthetic methodologies leading to a wide range of acyclic and cyclic nitrogen compounds. These compounds have applications ranging from pharmaceuticals to materials science .

Photodynamic Therapy

In the field of photodynamic therapy, azides are used to create photosensitizers such as porphyrins and corroles3-Azidopropyl methanesulfonate can be a precursor in synthesizing these compounds, which are then used to produce reactive oxygen species that can kill cancer cells or microorganisms upon light activation .

Supramolecular Assembly

The azide group in 3-Azidopropyl methanesulfonate can participate in supramolecular assembly processes. These processes are crucial for creating complex structures like microporous organic networks, which have applications in catalysis and as materials for gas storage .

Liquid Crystals and Blood Substitutes

Azide derivatives are also used in the creation of dendrimers that function as liquid crystals or as blood substitutes for transfusions. The versatility of 3-Azidopropyl methanesulfonate in these syntheses is due to its reactive azide group, which can be transformed into various functional groups necessary for these applications .

Catalysis

3-Azidopropyl methanesulfonate: can be used to synthesize catalysts, particularly those involved in cycloaddition reactions. These catalysts are essential in creating a variety of chemical products, including pharmaceuticals and polymers .

Wirkmechanismus

Target of Action

It is known that methanesulfonate esters, such as 3-azidopropyl methanesulfonate, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

The compound’s role as a biological alkylating agent suggests that it may interact with various biochemical pathways, particularly those involving nucleophilic sites .

Zukünftige Richtungen

While specific future directions for 3-Azidopropyl methanesulfonate are not mentioned, the field of chemistry involving similar compounds is vast and continually evolving . The ease of synthesis for the azide labeled SBA-15 material together with its ability to undergo very efficient chemoselective CuAAC in water would make it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors .

Eigenschaften

IUPAC Name |

3-azidopropyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O3S/c1-11(8,9)10-4-2-3-6-7-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOUVZLUZFOHAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidopropyl methanesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2919103.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2919111.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2919113.png)

![3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2919115.png)

![N-(3,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2919117.png)

![(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2919122.png)

![2-(7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2919125.png)